Cas no 885569-61-9 (N-(3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]carbonyl}phenyl)furan-2-carboxamide)
![N-(3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]carbonyl}phenyl)furan-2-carboxamide structure](https://www.kuujia.com/scimg/cas/885569-61-9x500.png)
N-(3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]carbonyl}phenyl)furan-2-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- EN300-6522742
- (1,3-dioxoisoindol-2-yl) 3-(furan-2-carbonylamino)benzoate
- 885569-61-9
- N-(3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]carbonyl}phenyl)furan-2-carboxamide
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(furan-2-amido)benzoate
- AKOS025270016
- STL196865
-
- Inchi: 1S/C20H12N2O6/c23-17(16-9-4-10-27-16)21-13-6-3-5-12(11-13)20(26)28-22-18(24)14-7-1-2-8-15(14)19(22)25/h1-11H,(H,21,23)
- InChI Key: YSHCQZVWZCJDDG-UHFFFAOYSA-N
- SMILES: O(C(C1C=CC=C(C=1)NC(C1=CC=CO1)=O)=O)N1C(C2C=CC=CC=2C1=O)=O
Computed Properties
- Exact Mass: 376.06953611g/mol
- Monoisotopic Mass: 376.06953611g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 28
- Rotatable Bond Count: 5
- Complexity: 641
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 106Ų
N-(3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]carbonyl}phenyl)furan-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6522742-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(furan-2-amido)benzoate |
885569-61-9 | 0.05g |
$600.0 | 2023-05-31 | ||
Enamine | EN300-6522742-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(furan-2-amido)benzoate |
885569-61-9 | 1g |
$714.0 | 2023-05-31 | ||
Enamine | EN300-6522742-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(furan-2-amido)benzoate |
885569-61-9 | 0.25g |
$657.0 | 2023-05-31 | ||
Enamine | EN300-6522742-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(furan-2-amido)benzoate |
885569-61-9 | 2.5g |
$1399.0 | 2023-05-31 | ||
Enamine | EN300-6522742-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(furan-2-amido)benzoate |
885569-61-9 | 0.5g |
$685.0 | 2023-05-31 | ||
Enamine | EN300-6522742-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(furan-2-amido)benzoate |
885569-61-9 | 0.1g |
$628.0 | 2023-05-31 | ||
Enamine | EN300-6522742-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(furan-2-amido)benzoate |
885569-61-9 | 10g |
$3069.0 | 2023-05-31 | ||
Enamine | EN300-6522742-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(furan-2-amido)benzoate |
885569-61-9 | 5g |
$2070.0 | 2023-05-31 |
N-(3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]carbonyl}phenyl)furan-2-carboxamide Related Literature
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
3. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
-
5. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
Additional information on N-(3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]carbonyl}phenyl)furan-2-carboxamide
N-(3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]carbonyl}phenyl)furan-2-carboxamide (CAS No. 885569-61-9): A Comprehensive Overview
N-(3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]carbonyl}phenyl)furan-2-carboxamide (CAS No. 885569-61-9) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its IUPAC name, is a derivative of furan and isoindole, and it exhibits a unique combination of structural features that contribute to its potential therapeutic applications.
The chemical structure of N-(3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]carbonyl}phenyl)furan-2-carboxamide is characterized by a furan ring linked to a phenyl group via an amide bond. The phenyl group is further substituted with a carbamate moiety derived from an isoindole ring. This intricate arrangement of functional groups imparts the compound with specific physicochemical properties that are crucial for its biological activity.
Recent studies have highlighted the potential of N-(3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]carbonyl}phenyl)furan-2-carboxamide in various therapeutic areas. One notable application is in the treatment of neurodegenerative diseases. Research has shown that this compound can modulate certain signaling pathways involved in neuronal survival and function. Specifically, it has been found to inhibit the activity of enzymes that contribute to the progression of conditions such as Alzheimer's disease and Parkinson's disease.
In addition to its neuroprotective properties, N-(3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]carbonyl}phenyl)furan-2-carboxamide has also demonstrated anti-inflammatory effects. In vitro and in vivo studies have indicated that the compound can reduce the production of pro-inflammatory cytokines and mediators, making it a promising candidate for the treatment of inflammatory disorders such as rheumatoid arthritis and multiple sclerosis.
The pharmacokinetic profile of N-(3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]carbonyl}phenyl)furan-2-carboxamide has been extensively studied to ensure its suitability for clinical use. Preclinical data suggest that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It has been shown to have good oral bioavailability and a reasonable half-life, which are essential for maintaining therapeutic concentrations in the body over an extended period.
To further evaluate its safety and efficacy, several clinical trials are currently underway. These trials aim to assess the compound's performance in human subjects across different dosing regimens and patient populations. Preliminary results from phase I trials have indicated that N-(3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]carbonyl}phenyl)furan-2-carboxamide is well-tolerated with minimal side effects observed at therapeutic doses.
The potential applications of N-(3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]carbonyl}phenyl)furan-2-carboxamide extend beyond neurodegenerative and inflammatory diseases. Recent research has explored its use in cancer therapy. Studies have shown that the compound can induce apoptosis in certain cancer cell lines and inhibit tumor growth in animal models. This makes it a valuable addition to the arsenal of anticancer agents being developed for targeted therapy.
In conclusion, N-(3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yloxy]carbonyl}phenyl)furan - 2 - carboxamide (CAS No. 885569 - 61 - 9) represents a promising molecule with diverse therapeutic potential. Its unique chemical structure and biological activities make it an attractive candidate for further development in various medical fields. Ongoing research and clinical trials will continue to elucidate its full range of applications and optimize its use in clinical settings.
885569-61-9 (N-(3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]carbonyl}phenyl)furan-2-carboxamide) Related Products
- 2171900-18-6({1-cyclohexyl-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 935285-84-0(2-(2-fluoro-6-methoxyphenyl)propan-2-ol)
- 2229193-83-1(2-amino-3-(1-ethylcyclobutyl)-2-methylpropan-1-ol)
- 35453-19-1(5-amino-2,4,6-triiodobenzene-1,3-dicarboxylic acid)
- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)
- 1823987-21-8(2-(3-Ethoxy-4-hydroxyphenyl)butanoic acid)
- 893142-48-8(3-chloro-N-{5-({(oxolan-2-yl)methylcarbamoyl}methyl)sulfanyl-1,3,4-thiadiazol-2-yl}benzamide)
- 13639-50-4(b-D-Glucopyranose, 1-thio-,1,2,3,4,6-pentaacetate)
- 2228947-30-4(tert-butyl N-(1-amino-3-{bicyclo2.2.1hept-5-en-2-yl}propan-2-yl)carbamate)
- 1260835-39-9(C-(3-phenyl-isoxazol-5-yl)-methylamine oxalate)




